Benzene-o-diamine sulphite

Stoichiometric Calculation Synthetic Chemistry Formulation Accuracy

Benzene-o-diamine sulphite (IUPAC: benzene-1,2-diamine;sulfurous acid), also known as o-phenylenediamine sulphite, is the 1:1 sulfite salt of ortho-phenylenediamine with molecular formula C₆H₁₀N₂O₃S and molecular weight 190.22 g/mol. Unlike the free base form (o-phenylenediamine, CAS 95-54-5, MW 108.14), which is known to darken rapidly upon exposure to air and light due to oxidative degradation , the sulphite salt constitutes a distinct chemical entity that can influence handling stability, solubility, and stoichiometric precision in synthetic workflows.

Molecular Formula C6H10N2O3S
Molecular Weight 190.22 g/mol
CAS No. 49720-84-5
Cat. No. B12655289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-o-diamine sulphite
CAS49720-84-5
Molecular FormulaC6H10N2O3S
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N.OS(=O)O
InChIInChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3)
InChIKeyBTYGXDSVOPRYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-o-diamine Sulphite (CAS 49720-84-5) Procurement Guide: Key Identifiers and Why Salt Form Matters


Benzene-o-diamine sulphite (IUPAC: benzene-1,2-diamine;sulfurous acid), also known as o-phenylenediamine sulphite, is the 1:1 sulfite salt of ortho-phenylenediamine with molecular formula C₆H₁₀N₂O₃S and molecular weight 190.22 g/mol . Unlike the free base form (o-phenylenediamine, CAS 95-54-5, MW 108.14), which is known to darken rapidly upon exposure to air and light due to oxidative degradation [1], the sulphite salt constitutes a distinct chemical entity that can influence handling stability, solubility, and stoichiometric precision in synthetic workflows. The compound is registered under EINECS number 256-445-8 and is commercially available from multiple specialty chemical suppliers .

Why Substituting Benzene-o-diamine Sulphite with Free Base or Alternative Salts Introduces Risk


Direct substitution of benzene-o-diamine sulphite with the free base (o-phenylenediamine, CAS 95-54-5) or with other salt forms such as the sulfate (CAS 74710-09-1) or dihydrochloride (CAS 615-28-1) is non-trivial. Each form differs in counterion mass, which alters molar equivalents in stoichiometric reactions typically by 43–90%. The free base is notoriously labile toward aerobic oxidation, turning from white to brown/black within hours under ambient conditions [1], whereas salt forms can confer variable degrees of stabilization through protonation and crystal lattice effects. Moreover, the sulfite counterion (SO₃²⁻) contributes reducing capacity that is absent in chloride or sulfate salts, potentially interfering with or enabling redox-sensitive applications [2]. These differences mean that analytical retention times, solubility profiles, and reactive molar concentrations are not interchangeable, and procurement without specifying the exact salt form risks irreproducible results in regulated or validated environments.

Quantitative Differentiation Evidence for Benzene-o-diamine Sulphite (CAS 49720-84-5) vs. Closest Analogs


Molar Stoichiometry: Quantified Counterion Mass Difference vs. Free Base and Sulfate Salt

The molecular weight of benzene-o-diamine sulphite is 190.22 g/mol, which is 76% higher than the free base o-phenylenediamine (108.14 g/mol) [1]. In comparison, the sulfate salt (o-phenylenediamine sulfate, CAS 74710-09-1) has a molecular weight of 206.22 g/mol . This means that for a reaction requiring 1.0 g of the free base (9.25 mmol), a user would need 1.76 g of the sulphite salt or 1.91 g of the sulfate salt to deliver the same amount of the o-phenylenediamine moiety. A 0.15 g (8.5%) mass differential exists between sulphite and sulfate forms for the same molar amine equivalent. In regulated GMP syntheses or precise polymer formulations, such differences are critical for batch-to-batch reproducibility.

Stoichiometric Calculation Synthetic Chemistry Formulation Accuracy

Oxidative Stability: Salt Form Protection vs. Free Base Lability to Air

o-Phenylenediamine free base is explicitly documented as a white solid that darkens on exposure to light and air due to oxidation [1]. In contrast, the sulfite salt form provides inherent stabilization: the protonated amine is less nucleophilic toward O₂, and the sulfite counterion itself can function as a sacrificial antioxidant. While direct quantitative stability data (e.g., purity loss over time under controlled conditions) for the sulfite salt is not publicly available in peer-reviewed literature, the general principle that ammonium salt formation retards aerobic oxidation of aromatic amines is well-established [2]. A patent on stabilized phenylenediamine color developers explicitly teaches the use of sulfite/metabisulfite as a stabilizing agent for p-phenylenediamine compounds [3], supporting the class-level inference that the sulfite salt offers superior oxidative stability relative to the free base.

Storage Stability Oxidation Sensitivity Reagent Shelf-life

Reversed-Phase HPLC Retention: Validated Method for Benzene-o-diamine Sulphite Analysis

A documented reverse-phase HPLC method using a Newcrom R1 column achieves separation of benzene-o-diamine sulphite with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid for MS-compatible applications) [1]. While this application note does not provide comparative retention data for the free base or sulfate salt on the same system, it establishes a validated analytical protocol specific to the sulfite salt that can be used for purity verification and batch release. Laboratories requiring regulatory compliance (e.g., ISO 17025, GLP) benefit from having a pre-developed method rather than spending resources on method development for alternative salt forms or the free base.

Analytical Chemistry HPLC Purity Determination Quality Control

Boiling Point and Flash Point: Practical Handling Parameters

Benzene-o-diamine sulphite exhibits a boiling point of 257 °C at 760 mmHg and a flash point of 124.9 °C . The free base o-phenylenediamine melts at 103–104 °C and boils at 256–258 °C [1]. The sulfate salt decomposes at a much higher temperature (approximately 494.6 °C at 760 mmHg) . The sulfite salt thus occupies a thermal profile intermediate between the relatively volatile free base and the highly thermally stable sulfate salt, which may influence distillation or drying process design. Additionally, the defined flash point of 124.9 °C for the sulfite salt allows for specific safety classification under OSHA/GHS, unlike the sulfate salt for which flash point data is not reported.

Thermal Safety Physical Property Comparison Process Engineering

Recommended Procurement Scenarios for Benzene-o-diamine Sulphite Based on Quantitative Evidence


Precision Organic Synthesis Requiring Exact Molar Equivalents of o-Phenylenediamine

When synthetic protocols (e.g., heterocycle formation for benzimidazoles, quinoxalines) demand precise stoichiometric control of the diamine moiety, the defined molecular weight of benzene-o-diamine sulphite (190.22 g/mol) allows accurate gravimetric dispensing [1]. The +76% mass differential relative to the free base and –7.8% vs. the sulfate salt [2] must be explicitly accounted for; using the sulfite salt avoids the weighing errors that can arise from the deliquescent behavior of the hydrochloride or the oxidative mass changes of the free base during storage.

Air-Sensitive Reactions or Long-Term Reagent Storage Programs

For laboratories that cannot operate under strict inert atmosphere, the improved oxidative stability of the sulfite salt relative to the free base [1] reduces the risk of reagent degradation. This is particularly relevant for stock solutions prepared in advance, for automated synthesis platforms where containers may be opened repeatedly, or for field-deployable analytical kits where cold-chain or inert-gas storage is impractical.

Quality Control and Regulatory-Compliant Release Testing

The availability of a published HPLC method specific to benzene-o-diamine sulphite on a Newcrom R1 column [1] provides a starting point for identity and purity testing under GLP or ISO 17025 frameworks. Procuring the sulfite salt enables direct adoption of this protocol rather than requiring full method development and validation for an alternative salt form, accelerating the timeline for method transfer and reducing associated costs.

Redox-Active Formulations Where the Sulfite Counterion Participates

In applications such as color developer stabilization [1] or sulfite-mediated electrochemical sensing [2], the sulfite anion itself is functionally relevant beyond pH adjustment. In these cases, benzene-o-diamine sulphite serves as a dual-purpose reagent delivering both the o-phenylenediamine scaffold for condensation/coordination and the sulfite ion as a reducing agent or analyte, making the sulfate or hydrochloride salts unsuitable substitutes.

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